2,4-Diethyl-1,3-oxazolidine
Description
Structure
3D Structure
Properties
CAS No. |
53019-57-1 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,4-diethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-3-6-5-9-7(4-2)8-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
RTLHUFHJXMRWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(N1)CC |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2,4 Diethyl 1,3 Oxazolidine
Ring-Opening Reactions of the 1,3-Oxazolidine Moiety
The most characteristic reaction of the 1,3-oxazolidine system is the cleavage of the heterocyclic ring. This process can be initiated by various reagents and conditions, leading to the formation of acyclic products or serving as a pathway to other cyclic systems.
Oxazolidines are generally susceptible to hydrolysis, a reaction that essentially reverses their formation from a β-amino alcohol and an aldehyde. wikipedia.org The hydrolysis of 2,4-diethyl-1,3-oxazolidine is typically facilitated by the presence of water and is significantly accelerated under acidic conditions. wikipedia.orgresearchgate.net
Table 1: Products of this compound Hydrolysis
| Reactant | Condition | Product 1 (β-Amino Alcohol) | Product 2 (Aldehyde) |
| This compound + Water | Acid Catalyst (H⁺) | 2-Amino-1-butanol | Propionaldehyde (B47417) |
The electrophilic nature of the C2 carbon makes the oxazolidine (B1195125) ring susceptible to attack by a range of nucleophiles, resulting in ring-opening. Strong nucleophiles, such as organometallic reagents, can induce cleavage of the C-N bond. For instance, reactions of substituted oxazolidines with Grignard reagents like methylmagnesium chloride can lead to ring-opened products. semanticscholar.org Similarly, organolithium reagents can attack the C2 position, leading to cleavage and the formation of functionalized amino alcohols after workup. semanticscholar.org
Electrophilic attack typically occurs at the nitrogen atom, which bears a lone pair of electrons. However, strong electrophilic reagents under harsh conditions may lead to complex rearrangements or decomposition rather than simple addition. The primary utility of the oxazolidine ring in synthesis often involves its cleavage rather than its reaction with electrophiles while intact.
Table 2: Representative Ring-Opening Reactions with Nucleophiles
| Oxazolidine Substrate (General) | Nucleophile/Reagent | Product Type |
| 2,4-Disubstituted 1,3-oxazolidine | Grignard Reagents (R-MgX) | N-Substituted β-amino alcohol |
| 2,4-Disubstituted 1,3-oxazolidine | Organolithiums (R-Li) | N-Substituted β-amino alcohol |
| 2,4-Disubstituted 1,3-oxazolidine | Hydride Reagents (e.g., LiAlH₄) | N-Methyl β-amino alcohol (if C2 is from formaldehyde) |
Mechanistic investigations confirm that the acid-catalyzed hydrolysis of oxazolidines proceeds through a well-defined pathway. acs.org The initial and rate-determining step is often the protonation of the ring, which can occur at either the nitrogen or oxygen atom, with the subsequent cleavage being influenced by the stability of the resulting cationic intermediate. The cleavage of the C2-O bond is generally favored, leading to the formation of an iminium ion. This intermediate is significantly more electrophilic than the starting oxazolidine and is readily attacked by water to complete the hydrolysis. researchgate.net
In the case of nucleophilic attack by reagents like organometallics, the mechanism is analogous to an SN2-type displacement. iitk.ac.in The nucleophile attacks the electrophilic C2 carbon, leading to the cleavage of one of the C-heteroatom bonds, typically the C-N bond, to relieve ring strain and form a stable intermediate which is then quenched to yield the final acyclic product. semanticscholar.orgiitk.ac.in
Role as a Synthetic Intermediate and Precursor
Beyond its own reactivity, the this compound structure serves as a valuable synthetic intermediate. It can function as a protecting group for β-amino alcohols or as a precursor for the stereoselective synthesis of more complex molecules.
One of the principal synthetic applications of the oxazolidine moiety is its role as a protecting group for the 1,2-amino alcohol functionality. researchgate.net The formation of the this compound ring from 2-amino-1-butanol masks both the amine and hydroxyl groups, allowing for chemical modifications on other parts of a molecule. The stability of the oxazolidine ring to certain reagents (e.g., some bases and nucleophiles) and its facile cleavage under acidic hydrolytic conditions make it a useful tool in multi-step synthesis. wikipedia.org
Furthermore, reductive cleavage of the oxazolidine ring provides another route to substituted β-amino alcohols. researchgate.net This transformation can be achieved using various reducing agents, such as catalytic hydrogenation, and is a key step in synthetic pathways where the oxazolidine is formed as an intermediate. nih.govwustl.edu
The 1,3-oxazolidine ring can be used as a template to construct other five- or six-membered heterocyclic systems. mdpi.com The reactivity of the ring components allows for ring-transformation reactions. For example, reaction sequences involving the constituent amino alcohol can lead to related heterocycles. The β-amino alcohol (2-amino-1-butanol), obtained from the hydrolysis of this compound, can react with reagents like carbon disulfide under basic conditions. Depending on the conditions, this can lead to the formation of an oxazolidine-2-thione or, via a thermodynamically favored rearrangement, a thiazolidine-2-thione. nih.govresearchgate.net
Additionally, cascade reactions have been developed where oxazolidine or oxazine (B8389632) rings are formed in tandem, indicating that the underlying chemistry can be directed toward the synthesis of different heterocyclic structures from common precursors. acs.org Such transformations highlight the versatility of the oxazolidine scaffold in synthetic organic chemistry. organic-chemistry.org
Use in Multicomponent Reactions
While specific research detailing the participation of this compound in multicomponent reactions (MCRs) is not extensively documented, the reactivity of the broader class of N-alkyloxazolidines provides a strong indication of its potential utility in such convergent chemical transformations. Oxazolidines can serve as key intermediates, often formed in situ, or as starting reactants in isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions.
N-Alkyloxazolidines have been shown to undergo a multicomponent reaction with carboxylic acids and isocyanides to yield N-acyloxyethylamino acid amides. researchgate.net This transformation can be approached as a three-component reaction starting with the pre-formed oxazolidine. Alternatively, it can be conducted as a four-component reaction, combining an N-alkylethanolamine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. researchgate.net In the context of this compound, this would imply its formation in situ from 2-aminobutanol and propionaldehyde.
The general mechanism of this type of multicomponent reaction involves the ring-opening of the oxazolidine to form an iminium ion, which is a key reactive intermediate in Passerini and Ugi-type reactions. wikipedia.orgwikipedia.org The carboxylic acid protonates the oxazolidine, facilitating the formation of the iminium ion. This electrophilic species is then trapped by the nucleophilic isocyanide. Subsequent reaction with the carboxylate anion and intramolecular rearrangement (in the case of the Ugi reaction, a Mumm rearrangement) leads to the final product. wikipedia.org
The versatility of this approach allows for the generation of a diverse range of products, as the constituent parts of the multicomponent reaction can be varied. For instance, different carboxylic acids and isocyanides can be employed to create a library of N-acyloxyethylamino acid amides.
Below is an interactive data table illustrating the components and the resulting product scaffold in a typical multicomponent reaction involving an oxazolidine.
| Reactant 1 (Oxazolidine) | Reactant 2 | Reactant 3 | Product Scaffold | Reaction Type |
| This compound | Carboxylic Acid | Isocyanide | N-(1-(acyloxy)propyl)-N-(1-cyanobutyl)propionamide | Ugi-type |
| In situ from 2-aminobutanol and propionaldehyde | Carboxylic Acid | Isocyanide | N-(1-(acyloxy)propyl)-N-(1-cyanobutyl)propionamide | 4-Component Ugi-type |
This table demonstrates the potential of this compound to act as a building block in the synthesis of complex molecules through efficient, one-pot multicomponent strategies.
Stereochemical Aspects and Conformational Analysis of 2,4 Diethyl 1,3 Oxazolidine
Configurational Isomerism at Chiral Centers (C-2, C-4)
The structure of 2,4-Diethyl-1,3-oxazolidine features two stereogenic centers at the C-2 and C-4 positions, where the ethyl groups are attached. The presence of these two chiral centers means that the compound can exist as a number of stereoisomers. Specifically, there are four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).
The relationship between these stereoisomers is defined by the concepts of enantiomers and diastereomers. The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as they are non-superimposable mirror images of each other. Similarly, the (2R, 4S) and (2S, 4R) isomers constitute another enantiomeric pair. The relationship between any other pairing of these isomers, for instance (2R, 4R) and (2R, 4S), is diastereomeric. Diastereomers are stereoisomers that are not mirror images of one another and thus have different physical and chemical properties.
The relative orientation of the two ethyl groups on the oxazolidine (B1195125) ring gives rise to cis and trans diastereomers. In the cis isomer, the ethyl groups are on the same side of the ring, corresponding to the (2R, 4S) and (2S, 4R) configurations. In the trans isomer, the ethyl groups are on opposite sides of the ring, which corresponds to the (2R, 4R) and (2S, 4S) configurations.
Diastereomeric Ratios and Enantiomeric Excess Determination
The synthesis of this compound, typically through the condensation of 1-aminobutan-2-ol with propionaldehyde (B47417), can lead to a mixture of diastereomers. The ratio of these diastereomers is influenced by the reaction conditions and the stereochemistry of the starting materials. The determination of the diastereomeric ratio is commonly achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical environments of the protons in the cis and trans isomers result in different chemical shifts and coupling constants, allowing for their quantification.
Enantiomeric excess (ee), which measures the purity of a sample with respect to its enantiomers, is a critical parameter in asymmetric synthesis. The determination of enantiomeric excess for a given diastereomer of this compound can be accomplished using chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of their relative amounts. Another method involves the use of chiral shift reagents in NMR spectroscopy, which can induce different chemical shifts for the protons of the two enantiomers, enabling their differentiation and quantification.
Conformational Preferences and Ring Dynamics
The five-membered 1,3-oxazolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two primary puckered conformations are the envelope (or twist) and the half-chair conformations. In the case of this compound, the substituents on the ring will influence the preferred conformation.
The conformational equilibrium is dictated by the minimization of steric interactions between the substituents. For the trans isomer, a conformation where both ethyl groups occupy pseudo-equatorial positions would be favored to minimize steric hindrance. In the cis isomer, one ethyl group will necessarily be in a pseudo-axial position, leading to greater steric strain compared to the trans isomer. Computational studies and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the preferred conformations and the energy barriers between different ring conformations. mdpi.com
Influence of Stereochemistry on Reactivity and Application
The stereochemistry of this compound has a profound impact on its chemical reactivity and potential applications, particularly in asymmetric synthesis. Chiral oxazolidines are often employed as chiral auxiliaries, where they can direct the stereochemical outcome of a reaction. researchgate.net The specific diastereomer and enantiomer used will determine the facial selectivity of reactions at a prochiral center.
For instance, if the nitrogen atom of the oxazolidine is acylated and the resulting enolate is reacted with an electrophile, the approach of the electrophile will be sterically hindered on one face of the enolate by the substituents on the oxazolidine ring. This steric hindrance, dictated by the cis or trans arrangement of the ethyl groups, will favor the formation of one stereoisomer of the product over the other. The efficiency of this stereochemical control is a direct consequence of the defined three-dimensional structure of the oxazolidine ring and its substituents.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,4-Diethyl-1,3-oxazolidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity of atoms, and the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the initial structural verification and purity assessment of this compound.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For this compound, the protons on the oxazolidine (B1195125) ring and the ethyl substituents will exhibit characteristic signals. The proton at the C2 position, being situated between an oxygen and a nitrogen atom, is expected to appear in a distinct region of the spectrum. Similarly, the protons at the C4 and C5 positions of the ring will have chemical shifts indicative of their positions within the heterocyclic structure. The ethyl groups at the C2 and C4 positions will show characteristic quartet and triplet patterns due to spin-spin coupling, providing clear evidence for their presence and connectivity. The integration of the proton signals can be used to determine the relative number of protons, confirming the stoichiometry of the molecule and providing a measure of its purity.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the C2, C4, and C5 carbons of the oxazolidine ring are particularly diagnostic. rdd.edu.iqoregonstate.edu The C2 carbon, bonded to both oxygen and nitrogen, will resonate at a significantly different frequency compared to the other ring carbons. The carbons of the two ethyl groups will also have characteristic chemical shifts. The absence of extraneous peaks in both ¹H and ¹³C NMR spectra is a strong indicator of the high purity of the sample.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 4.5 - 5.0 | 85 - 95 |
| C4-H | 3.5 - 4.0 | 65 - 75 |
| C5-H₂ | 3.0 - 4.2 | 50 - 60 |
| C2-CH₂CH₃ | 1.5 - 2.0 (q) | 25 - 35 |
| C2-CH₂CH₃ | 0.8 - 1.2 (t) | 8 - 15 |
| C4-CH₂CH₃ | 1.4 - 1.9 (m) | 20 - 30 |
| C4-CH₂CH₃ | 0.7 - 1.1 (t) | 7 - 14 |
Note: These are predicted values based on typical chemical shifts for similar oxazolidine derivatives and may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity of atoms in a molecule. For this compound, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY experiment would show correlations between the protons of each ethyl group (the CH₂ and CH₃ protons), as well as between the protons on the oxazolidine ring, such as between the C4-H and the C5-H₂ protons.
An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For this compound, an HSQC experiment would link the proton signals of the ethyl groups and the oxazolidine ring protons to their respective carbon atoms, confirming the assignments made from the 1D NMR spectra.
NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time and for elucidating reaction mechanisms. nih.govresearchgate.netbeilstein-journals.org The synthesis of this compound, which typically involves the condensation of an aminoalcohol with an aldehyde, can be monitored by ¹H NMR. By taking spectra at various time points, the disappearance of the starting material signals and the appearance of the product signals can be tracked, allowing for the determination of reaction kinetics and optimization of reaction conditions.
Furthermore, NMR can be used to identify and characterize any reaction intermediates or byproducts that may form. For instance, in the formation of the oxazolidine ring, it may be possible to observe the formation of a transient hemiaminal intermediate under certain conditions. The stability of the oxazolidine ring to hydrolysis can also be studied by monitoring changes in the NMR spectrum upon the addition of water. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are used to identify the functional groups present. For this compound, these techniques can confirm the presence of the key structural features of the molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O and C-N single bonds within the oxazolidine ring. The C-O stretching vibration typically appears in the region of 1000-1300 cm⁻¹, while the C-N stretching vibration is found in a similar region, often between 1000 and 1250 cm⁻¹. The C-H stretching vibrations of the ethyl groups and the methylene groups of the ring will be observed in the 2850-3000 cm⁻¹ region. The absence of a strong O-H stretching band (around 3200-3600 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹) would confirm the successful formation of the oxazolidine ring from the corresponding aminoalcohol and aldehyde.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. While C-O and C-N stretching vibrations are also active in the Raman spectrum, the symmetric vibrations of the carbon skeleton are often more intense.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 |
| C-O | Stretching | 1000 - 1300 | 1000 - 1300 |
| C-N | Stretching | 1000 - 1250 | 1000 - 1250 |
| CH₂ | Bending | 1450 - 1470 | 1450 - 1470 |
| CH₃ | Bending | 1370 - 1390 | 1370 - 1390 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, MS can confirm the molecular formula and provide insights into the stability of the molecule.
In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for oxazolidines involve the cleavage of the ring. For this compound, cleavage of the bonds adjacent to the nitrogen and oxygen atoms is likely. This could lead to the loss of one of the ethyl groups or fragmentation of the oxazolidine ring itself, resulting in characteristic fragment ions. The analysis of these fragment ions helps to piece together the structure of the original molecule.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Description |
| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 114 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 86 | [C₄H₈NO]⁺ | Cleavage of the oxazolidine ring |
| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ | Further fragmentation of the ring |
Note: The relative intensities of these fragments will depend on the ionization method and energy.
X-ray Crystallography for Solid-State Molecular Structure Determination
This technique would reveal the puckering of the five-membered oxazolidine ring and the relative stereochemistry at the C2 and C4 chiral centers. The orientation of the ethyl substituents would also be precisely determined. The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be analyzed, providing insights into intermolecular interactions such as hydrogen bonding or van der Waals forces. While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy.
Elucidation of Absolute and Relative Configurations
The determination of absolute and relative configurations of chiral centers is a cornerstone of stereochemical analysis. For this compound, which possesses two stereogenic centers at positions 2 and 4, a combination of spectroscopic and crystallographic techniques would be essential for unambiguous assignment.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, provide through-space correlations between protons, which can help in deducing the relative orientation of substituents on the oxazolidine ring. The spatial proximity of the ethyl groups at positions 2 and 4 would result in specific NOE signals, allowing for the assignment of cis or trans diastereomers.
Computational methods, including Density Functional Theory (DFT), are often employed to calculate the theoretical NMR chemical shifts and coupling constants for different stereoisomers. By comparing the calculated data with experimental spectra, the most likely configuration can be identified.
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline compound, thereby establishing both the relative and, with appropriate techniques, the absolute configuration. However, a search of crystallographic databases did not yield a specific entry for this compound.
Analysis of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the physical properties and crystal packing of a compound. For this compound, the primary intermolecular forces would likely be van der Waals interactions due to the nonpolar nature of the ethyl substituents. The presence of the nitrogen and oxygen heteroatoms in the oxazolidine ring could also allow for weak hydrogen bonding if a suitable hydrogen bond donor were present in the crystalline environment or in solution.
Techniques such as Hirshfeld surface analysis, derived from X-ray crystallographic data, are powerful tools for visualizing and quantifying intermolecular contacts within a crystal. This analysis can highlight the nature and prevalence of different types of interactions, such as C-H···O or C-H···N contacts. In the absence of a crystal structure for this compound, a detailed analysis of its intermolecular interactions remains speculative.
Computational Chemistry and Theoretical Investigations of 2,4 Diethyl 1,3 Oxazolidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a important method for investigating the quantum mechanical properties of molecules. mdpi.com By focusing on the electron density, DFT calculations can provide accurate predictions of molecular geometries, electronic structures, and other properties at a manageable computational cost.
Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,4-Diethyl-1,3-oxazolidine, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to determine its equilibrium geometry. mdpi.com These calculations yield precise bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule is also elucidated through DFT. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (typically colored red or yellow) that are susceptible to electrophilic attack and electron-poor regions (colored blue) that are prone to nucleophilic attack. For an oxazolidine (B1195125) ring, the oxygen and nitrogen atoms are expected to be regions of negative potential.
Table 1: Predicted Electronic Properties of an Oxazolidine Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 1.5 D |
Note: These values are illustrative for a related oxazolidine and would require specific calculations for this compound.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.
By comparing the calculated vibrational spectrum with experimental data, researchers can confirm the structure of the synthesized compound. Theoretical calculations can also help to resolve ambiguities in spectral assignments. For this compound, characteristic vibrational modes would include C-H stretching of the ethyl groups, C-N and C-O stretching within the oxazolidine ring, and various bending and deformation modes.
Molecular Dynamics and Conformational Search
While DFT calculations focus on a static, minimum-energy structure, molecules are dynamic entities that can exist in various conformations. Molecular dynamics (MD) simulations provide a way to explore the conformational space of a molecule by simulating the atomic motions over time. These simulations solve Newton's equations of motion for the atoms, allowing researchers to observe how the molecule behaves at a given temperature.
A thorough conformational search is essential for identifying the different low-energy structures that this compound can adopt. nih.gov The ethyl groups at positions 2 and 4 can rotate, leading to multiple possible conformers. By identifying the most stable conformers and the energy barriers between them, a more complete picture of the molecule's structural landscape can be obtained. eie.gr This information is critical for understanding its interactions with other molecules, such as in biological systems or as a solvent.
Reaction Pathway Modeling and Transition State Analysis
Computational methods are invaluable for studying the mechanisms of chemical reactions. For this compound, this could involve modeling its formation from 2-aminobutanol and propionaldehyde (B47417) or its role in subsequent reactions. DFT is commonly used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. mdpi.com
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, chemists can determine the activation energy and gain insight into the factors that control the reaction rate. This type of analysis can be used to predict the feasibility of different reaction pathways and to design more efficient synthetic routes.
Prediction of Spectroscopic Parameters
Beyond vibrational frequencies, computational chemistry can predict a range of other spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical predictions can be a powerful tool for assigning peaks in experimental NMR spectra and confirming the structure of this compound.
Other spectroscopic properties, such as UV-Vis absorption spectra, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic excitations, which correspond to the absorption of light at specific wavelengths.
Quantitative Structure-Activity Relationship (QSAR) Studies related to Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While often applied in drug design, QSAR methodologies can also be used to understand and predict the chemical reactivity of compounds like this compound. nih.gov
In a QSAR study focused on reactivity, various molecular descriptors would be calculated for a set of related oxazolidine derivatives. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with an experimentally determined measure of reactivity. Such a model could be used to predict the reactivity of new, unsynthesized oxazolidine derivatives, thereby guiding the design of molecules with desired chemical properties. researchgate.net
Applications of 2,4 Diethyl 1,3 Oxazolidine and Its Derivatives in Chemical Science
Chiral Auxiliaries and Ligands in Asymmetric Synthesis
Chiral 1,3-oxazolidines, including derivatives of 2,4-diethyl-1,3-oxazolidine, are employed in asymmetric synthesis as both chiral auxiliaries and ligands. nih.govwikipedia.orgacs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. sigmaaldrich.com
Applications in Diastereoselective Transformations (e.g., Aldol (B89426), Michael Additions)
Chiral oxazolidine (B1195125) derivatives have proven to be effective auxiliaries in diastereoselective carbon-carbon bond-forming reactions, such as aldol and Michael additions. These reactions are fundamental in organic synthesis for the construction of complex molecules with defined stereochemistry.
In diastereoselective aldol additions , N-acyl derivatives of chiral oxazolidines serve as enolate precursors. Upon reaction with an aldehyde, the steric hindrance provided by the substituents on the oxazolidine ring directs the approach of the electrophile, leading to the formation of one diastereomer of the β-hydroxy carbonyl product in excess. wikipedia.orgnih.govresearchgate.net While much of the foundational work has been done with oxazolidinone auxiliaries, the underlying principles of stereocontrol are applicable to oxazolidine systems. The substituents at the 2 and 4 positions of the oxazolidine ring play a crucial role in creating a specific chiral environment to influence the facial selectivity of the reaction. For example, the reaction of a titanium enolate of an N-acetyl thiazolidinethione (a sulfur-containing analog of an oxazolidine) with an aldehyde can be tuned to produce either the syn or anti aldol adduct with high diastereoselectivity by modifying the reaction conditions. nih.govnih.gov
The Michael addition , or conjugate addition, is another key reaction where chiral oxazolidine auxiliaries are utilized to control stereochemistry. wikipedia.org In these reactions, the chiral auxiliary is attached to the Michael acceptor (an α,β-unsaturated carbonyl compound) or the Michael donor. The stereochemical outcome of the addition of a nucleophile is biased by the presence of the chiral auxiliary, resulting in a diastereomerically enriched product. For instance, the addition of organocopper reagents to N-enoyl oxazolidinone derivatives has been shown to proceed with high diastereoselectivity. bath.ac.uk Sulfur-containing analogs, such as thiazolidinethiones and oxazolidinethiones, have also been successfully used as chiral auxiliaries in Michael additions. nih.gov
The level of diastereoselectivity achieved in these transformations is often high, as illustrated in the following table which summarizes typical results for related chiral auxiliaries in aldol and Michael additions.
| Reaction Type | Chiral Auxiliary Type | Electrophile/Acceptor | Nucleophile/Donor | Diastereomeric Ratio (d.r.) |
| Aldol Addition | N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Benzaldehyde | Titanium enolate | 97:3 |
| Michael Addition | (S)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-one | Various α,β-unsaturated esters | Glycine equivalent | >95:5 |
This table presents data for structurally related chiral auxiliaries to illustrate the potential effectiveness of this compound derivatives in similar transformations.
Role in Enantioselective Catalysis
Derivatives of this compound can also function as chiral ligands in enantioselective catalysis. nih.govacs.orgacs.org In this role, the chiral oxazolidine coordinates to a metal center, creating a chiral catalyst that can accelerate a reaction and control the enantioselectivity of the product. An advantage of this approach is that only a catalytic amount of the chiral molecule is required.
A notable application is the enantioselective addition of organozinc reagents to aldehydes. Chiral 1,3-oxazolidines derived from amino alcohols have been shown to be effective ligands for the addition of diethylzinc (B1219324) to various aldehydes, producing optically active secondary alcohols with good enantiomeric excesses. vt.edu The oxazolidine ligand, upon reaction with diethylzinc, is believed to form a chiral zinc-amide complex in situ, which then catalyzes the enantioselective transfer of an ethyl group from another diethylzinc molecule to the aldehyde. The stereochemical outcome is dictated by the specific conformation of the aldehyde within the chiral catalytic complex.
The following table showcases the effectiveness of different chiral oxazolidine-based ligands in the enantioselective addition of diethylzinc to benzaldehyde.
| Chiral Ligand | Product Configuration | Enantiomeric Excess (ee) |
| Pyrrolidinyl-oxazolidine derivative | (R) | Up to 83% |
| 2-Azanorbornyl-oxazolidine derivative | (R) | Up to 75% |
| Norephedrine-derived oxazolidine | Not specified | 73-85% |
This table provides examples of related chiral oxazolidine ligands to demonstrate the potential of this compound derivatives in enantioselective catalysis.
Auxiliary Recovery and Recycling Methodologies
A critical aspect of the practical application of chiral auxiliaries is their efficient recovery and recycling to minimize costs. sigmaaldrich.com After the diastereoselective transformation, the auxiliary is cleaved from the product. The choice of cleavage method depends on the nature of the linkage between the auxiliary and the substrate. For N-acyl oxazolidine derivatives, common cleavage methods include:
Hydrolysis: Treatment with acid or base to generate the corresponding carboxylic acid.
Reductive Cleavage: Using reducing agents like lithium borohydride (B1222165) or sodium borohydride to produce the corresponding alcohol. wikipedia.org
Transamination/Transesterification: Reaction with other nucleophiles, such as amines or alcohols, to yield amides or esters directly.
Once cleaved, the chiral auxiliary, which is typically a stable amino alcohol derivative, can be separated from the product by standard purification techniques like chromatography or extraction and can be reused in subsequent synthetic cycles. The ease of recovery and the ability to reuse the auxiliary are key factors in the economic viability of large-scale asymmetric syntheses. sigmaaldrich.com
Monomers in Polymer Chemistry
The 1,3-oxazolidine ring is a versatile functional group in polymer chemistry. It can act as a cyclic monomer for ring-opening polymerization or be incorporated into polymer backbones to serve as a latent curing agent.
Synthesis of Polyoxazolidines via Ring-Opening Polymerization
The synthesis of polymers through the ring-opening polymerization (ROP) of cyclic monomers is a major field in polymer chemistry. While the cationic ring-opening polymerization (CROP) of 2-oxazolines to produce poly(2-oxazoline)s is a well-established and extensively studied process, the ROP of 1,3-oxazolidines is also an area of interest. researchgate.netbeilstein-journals.orgnih.gov
The CROP of related five-membered heterocyclic monomers, such as 1,3-oxazolidine-2-thiones, has been shown to proceed in a controlled manner, yielding polythiourethanes. researchgate.net This polymerization is typically initiated by electrophiles like methyl trifluoromethanesulfonate. The reaction proceeds via an active chain end mechanism, where the monomer nucleophilically attacks the propagating species. This controlled nature allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
Although specific studies on the ring-opening polymerization of this compound are not widely reported, the general reactivity of the oxazolidine ring suggests its potential as a monomer. The polymerization would likely proceed via a cationic mechanism, initiated by a strong acid or an alkylating agent, leading to a polymer with a poly(amino ether) structure. The properties of the resulting polyoxazolidine would be influenced by the diethyl substituents on the polymer backbone.
Incorporation into Polyurethane Systems as Latent Curing Agents
One of the significant industrial applications of oxazolidine derivatives, including this compound, is their use as latent curing agents, also known as blocked crosslinkers, in one-component (1K) and two-component (2K) polyurethane systems. wikipedia.orggoogle.commdpi.com
In polyurethane chemistry, isocyanate groups are highly reactive towards water. This reaction produces an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas. The generated gas can cause foaming and defects in the final coating or adhesive. wikipedia.org Oxazolidines act as moisture scavengers and latent curing agents by undergoing a preferential reaction with water.
The curing mechanism involves the hydrolysis of the oxazolidine ring in the presence of atmospheric moisture. This ring-opening reaction generates a secondary amine and a primary alcohol. Both of these newly formed functional groups can then react with the isocyanate groups of the polyurethane prepolymer. The amine reacts to form a urea (B33335) linkage, and the alcohol reacts to form a urethane (B1682113) linkage. This process effectively crosslinks the polymer chains, leading to the curing of the material. wikipedia.org
The key advantage of using an oxazolidine is that the curing reaction is triggered by moisture, allowing for the formulation of stable one-component systems that cure upon exposure to ambient conditions. Furthermore, this process avoids the generation of carbon dioxide, leading to bubble-free films with improved appearance and mechanical properties. The rate of hydrolysis and subsequent curing can be influenced by the substituents on the oxazolidine ring.
The general reaction scheme is as follows:
Hydrolysis (Ring-Opening): this compound + H₂O → N-(2-hydroxybutyl)ethylamine
Curing (Crosslinking): N-(2-hydroxybutyl)ethylamine + 2 R-NCO → Crosslinked Polyurethane (containing urea and urethane linkages)
This dual functionality as both a moisture scavenger and a source of reactive groups makes this compound and its derivatives valuable additives in the formulation of high-performance polyurethane coatings, adhesives, sealants, and elastomers.
Design of Functional Polymeric Materials
The oxazolidine moiety is a versatile functional group in the design of advanced polymeric materials. While specific research detailing the incorporation of this compound into polymer chains is not extensively documented, the broader class of oxazolidine-containing compounds serves as a clear precedent for its potential applications.
One significant area of application is in the formulation of polyurethane coatings and paints, where bisoxazolidines are employed as performance modifiers and latent curing agents. wikipedia.org These compounds contain two oxazolidine rings. wikipedia.org In the presence of atmospheric moisture, the oxazolidine rings hydrolyze to generate amine and hydroxyl functionalities. These newly formed reactive groups can then react with isocyanates, polyisocyanates, or polyurethane prepolymers to form stable urea and urethane linkages, respectively, leading to the curing and cross-linking of the polymer network. wikipedia.org This moisture-triggered curing mechanism is advantageous as it can prevent defects caused by the reaction of isocyanates with ambient water, which would otherwise release carbon dioxide gas. wikipedia.org
Furthermore, the synthesis of poly(oxazolidine-acetals) has been achieved through the acid-catalyzed polycondensation of dialdehydes, such as terephthaldehyde, with amino alcohols like 2-amino-2-hydroxymethyl-1,3-propanediol. tandfonline.com This reaction forms polymers containing both oxazolidine and 1,3-dioxane (B1201747) rings within the backbone, creating novel material properties. tandfonline.com The reactivity of the oxazolidine ring system within these polymers allows for further functionalization, demonstrating the potential for creating highly tailored materials. tandfonline.com
Structurally related to oxazolidines are oxazolines, which are precursors to poly(2-oxazoline)s. This class of polymers is under intensive investigation for biomedical applications due to its biocompatibility and tunable properties. The versatility of the cationic ring-opening polymerization of 2-oxazolines allows for the creation of polymers with dedicated functional groups and complex architectures, such as star polymers, for applications like drug delivery.
Use as Precursors for Complex Chemical Entities
The this compound molecule can serve as a valuable precursor in organic synthesis, primarily by acting as a stable, protected form of its constituent molecules: propionaldehyde (B47417) and 2-amino-1-butanol.
Intermediates in the Synthesis of Nitrogen-Containing Scaffolds
The primary reaction pathway that defines the utility of oxazolidines as synthetic intermediates is their hydrolysis. wikipedia.org The formation of an oxazolidine from an aldehyde and a β-amino alcohol is a reversible, acid-catalyzed reaction. researchgate.net Consequently, this compound can be used to protect the aldehyde and amino alcohol functionalities. Under specific pH conditions, typically acidic, the oxazolidine ring can be opened to release the original aldehyde and amino alcohol in situ. researchgate.net
This characteristic allows for the controlled release of 2-amino-1-butanol, a chiral amino alcohol, which can then participate in subsequent reactions to form more complex nitrogen-containing scaffolds. By masking the reactive amine and hydroxyl groups within the oxazolidine ring, chemists can prevent unwanted side reactions while performing modifications on other parts of a molecule. Once the desired transformations are complete, the protecting group can be removed by simple hydrolysis to reveal the original functional groups for further synthesis.
Precursors for Specialized Organic Compounds
Similarly, this compound acts as a precursor for specialized organic compounds by being a stable source of propionaldehyde. Propionaldehyde is a volatile and reactive C3 aldehyde used in various organic syntheses. Storing or transporting it in the form of a stable, less volatile oxazolidine derivative can be advantageous.
The oxazolidine can be introduced into a reaction mixture, and through controlled hydrolysis, propionaldehyde can be generated as needed for reactions such as aldol condensations, Knoevenagel condensations, or other nucleophilic additions where a reactive aldehyde is required. This approach provides a practical method for handling a volatile reagent and controlling its availability within a reaction system. The general synthetic utility of the oxazolidine scaffold is also demonstrated in its formation via various methods, including 1,3-dipolar cycloaddition reactions, which are powerful tools for constructing five-membered heterocyclic rings. organic-chemistry.orgmdpi.com
Analytical Derivatization for Volatile Compound Capture and Analysis
One of the most well-established applications for the oxazolidine functional group is in analytical chemistry, specifically for the derivatization of volatile carbonyl compounds to facilitate their capture and analysis.
Stabilization of Aldehydes for Environmental Monitoring
Volatile aldehydes are ubiquitous air pollutants that are often present at trace levels, making their direct measurement challenging due to their reactivity and volatility. sigmaaldrich.com To overcome this, a common strategy is to trap and stabilize them through a chemical reaction with a suitable reagent, a process known as derivatization.
The reaction of an aldehyde, such as propionaldehyde, with a β-amino alcohol, like 2-amino-1-butanol, forms a stable, non-volatile oxazolidine ring (in this case, this compound). This reaction effectively captures the volatile aldehyde from a sample matrix (e.g., air, water, or food) and converts it into a derivative that is stable for storage, transport, and subsequent analysis. While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely used derivatizing agent for aldehydes, other reagents are employed to target specific analytes or to be compatible with different analytical techniques. sigmaaldrich.com For instance, D-cysteine is used to derivatize aldehydes into thiazolidine (B150603) derivatives (sulfur analogs of oxazolidines) for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This principle of converting a reactive carbonyl into a stable heterocyclic ring is central to the analytical utility of compounds like this compound.
The following table summarizes various derivatization approaches for aldehydes, highlighting the conversion of the carbonyl functional group into a more stable form for analysis.
| Analyte Class | Derivatizing Reagent Type | Resulting Derivative | Primary Analytical Technique | Reference |
|---|---|---|---|---|
| Aldehydes | β-Amino alcohol (e.g., 2-amino-1-butanol) | Oxazolidine | GC-MS | General Principle wikipedia.org |
| Aldehydes | D-Cysteine | Thiazolidine-4-carboxylic acid | LC-MS/MS | nih.gov |
| Aldehydes, Ketones | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-MS | sigmaaldrich.com |
| Aldehydes, Ketones | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV | sigmaaldrich.com |
| Amino acids, Amino alcohols | o-Phthaldialdehyde (OPA) and chiral mercaptan | Diastereomeric isoindole | HPLC-Fluorescence | nih.gov |
Methodological Development for Chromatographic Analysis
Derivatization is a critical step in developing robust methods for chromatographic analysis (both gas and liquid chromatography). sigmaaldrich.com The polar and reactive nature of many analytes, including aldehydes and amino alcohols, makes their direct analysis by gas chromatography (GC) difficult. sigmaaldrich.com Derivatization converts these polar analytes into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.
The formation of this compound from propionaldehyde significantly alters its chemical properties. The resulting derivative has a higher molecular weight and a lower volatility compared to the parent aldehyde, but it is more stable and less prone to unwanted reactions during analysis. This stability is crucial for obtaining accurate and reproducible quantitative results.
For liquid chromatography (LC), derivatization is often used to improve the separation of analytes or to enhance their detection. nih.gov By attaching a specific chemical tag (the derivatizing agent) to the analyte, its interaction with the stationary phase of the LC column can be modified, leading to better resolution from other components in the sample. Furthermore, if the derivatizing agent contains a chromophore or fluorophore, it allows for highly sensitive detection using UV-Visible or fluorescence detectors. The derivatization of amino acids and amino alcohols with agents like o-phthaldialdehyde (OPA) is a classic example of this approach, enabling their detection at very low concentrations. nih.gov The conversion of an aldehyde to an oxazolidine prepares it for reliable analysis by modern chromatographic techniques, forming the basis of many analytical methods.
Agrochemical Applications: Herbicide Safeners
Derivatives of this compound have emerged as a significant class of compounds in the agrochemical sector, specifically for their role as herbicide safeners. These safeners are crucial for modern agricultural practices as they selectively protect crops from the phytotoxic effects of herbicides without compromising the herbicide's efficacy against target weed species. This selective protection allows for the use of broad-spectrum herbicides in sensitive crops, thereby enhancing weed management strategies and improving crop yields. The utility of these oxazolidine derivatives lies in their ability to stimulate the natural defense mechanisms within the crop plants, enabling them to metabolize and detoxify the herbicide more rapidly.
Induction of Detoxification Mechanisms in Crops
The protective action of this compound derivatives as herbicide safeners is primarily attributed to their ability to induce and enhance the enzymatic systems responsible for herbicide detoxification within the crop. Research has demonstrated that these compounds can upregulate the expression and activity of key enzymes involved in the metabolic breakdown of herbicidal compounds.
One of the principal mechanisms involves the enhancement of glutathione (B108866) S-transferase (GST) activity. nih.govacs.org GSTs are a family of enzymes that catalyze the conjugation of the tripeptide glutathione to a wide variety of electrophilic substrates, including many herbicides. This conjugation reaction increases the water solubility of the herbicide, making it less toxic and facilitating its subsequent sequestration or transport within the plant. For instance, studies on phenoxyacetyl oxazolidine derivatives have shown that treatment with these compounds leads to an induction of endogenous glutathione and a significant upregulation of GST in maize. nih.gov This enhanced GST activity enables the maize plants to more effectively tolerate herbicides like nicosulfuron (B1678754). nih.gov Specifically, one derivative, N-phenoxyacety-2-methyl-2,4-diethyl-1,3-oxazolidine, increased the maximum reaction rate of GST by 37.62% compared to untreated controls. nih.gov
Another important detoxification pathway influenced by oxazolidine derivatives involves the enzyme acetolactate synthase (ALS). acs.orgnih.gov ALS is the target enzyme for several classes of herbicides, including sulfonylureas. acs.orgnih.gov These herbicides inhibit ALS, leading to a deficiency in essential branched-chain amino acids and ultimately plant death. Certain aryl-substituted formyl oxazolidine derivatives have been found to protect crops by modulating ALS activity. acs.orgnih.gov Molecular docking studies suggest that some of these safener molecules can compete with the herbicide for binding at the active site of the ALS enzyme. acs.orgnih.gov This competitive binding protects the enzyme from inhibition by the herbicide, allowing it to function normally. For example, the compound designated as V-12 demonstrated a protective mechanism by competing with nicosulfuron for the acetolactate synthase active site in maize. acs.orgnih.gov Research has also shown that some chiral oxazolidine derivatives can significantly increase ALS activity that has been inhibited by herbicides. mdpi.com
The induction of these detoxification pathways is a critical aspect of the safening effect, allowing for the selective protection of crops from herbicide injury.
Structure-Activity Relationships in Plant Protection
The efficacy of this compound derivatives as herbicide safeners is highly dependent on their molecular structure. The nature and position of substituents on the oxazolidine ring and its associated side chains play a crucial role in determining their biological activity. Structure-activity relationship (SAR) studies aim to identify the key structural features that confer optimal safening properties.
Research into a series of phenoxyacetyl oxazolidine derivatives has provided insights into the structural requirements for effective safening against nicosulfuron injury in maize. nih.gov Among the tested compounds, N-phenoxyacety-2-methyl-2,4-diethyl-1,3-oxazolidine (compound 9) exhibited superior bioactivity compared to the commercial safener R-28725 and other synthesized derivatives. nih.gov This highlights the importance of the specific combination of a phenoxyacetyl group and the substituted oxazolidine ring for potent safener activity.
In another study focusing on novel aryl-substituted formyl oxazolidine derivatives, the compound designated as V-12 showed promising activity, comparable to the commercial safener isoxadifen-ethyl, in protecting maize from nicosulfuron phytotoxicity. acs.orgnih.gov The molecular structure of V-12 was found to be particularly effective in competing with the herbicide for the active site of acetolactate synthase. acs.orgnih.gov Further analysis of this series of compounds revealed that the nature of the aryl substituent significantly influences the safening activity.
The following table summarizes the key findings from structure-activity relationship studies on select this compound derivatives:
| Compound ID | Derivative Class | Key Structural Features | Observed Bioactivity | Reference |
| Compound 9 | Phenoxyacetyl oxazolidine | N-phenoxyacety-2-methyl-2,4-diethyl-1,3-oxazolidine | Superior to R-28725 in protecting maize against nicosulfuron. nih.gov | nih.gov |
| V-12 | Aryl-substituted formyl oxazolidine | Specific aryl substitution | Comparable activity to the commercial safener isoxadifen-ethyl. acs.orgnih.gov | acs.orgnih.gov |
These SAR studies are instrumental in the rational design and synthesis of new, more effective herbicide safeners based on the this compound scaffold.
Future Research Directions and Emerging Trends for 2,4 Diethyl 1,3 Oxazolidine
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 2,4-Diethyl-1,3-oxazolidine, research is anticipated to move beyond traditional condensation reactions, which often require harsh conditions and stoichiometric reagents.
One promising avenue is the use of deep eutectic solvents (DESs) as both reaction media and catalysts. researchgate.net These solvents are attractive due to their low toxicity, biodegradability, and ease of preparation. researchgate.net For instance, a ternary DES composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been successfully employed for the synthesis of 3,5-disubstituted oxazolidinones, a related class of compounds. researchgate.net Adopting such a system for this compound could lead to a greener and more efficient synthesis process.
Another key trend is the development of one-pot synthesis procedures. These reactions, where multiple steps are carried out in a single reaction vessel, reduce waste and improve efficiency. A highly efficient one-pot synthesis for a range of 1,3-oxazolidines has been developed using a chiral magnesium phosphate (B84403) catalyst, proceeding through a hemiaminal intermediate. organic-chemistry.org Applying this strategy to the synthesis of this compound from the corresponding amino alcohol and aldehyde could significantly streamline its production.
Furthermore, solvent-free synthesis is a major goal in green chemistry. nih.govrsc.org The cycloaddition of CO2 to aziridines to form oxazolidinones has been achieved under solvent-free conditions using various catalysts, demonstrating the potential for eliminating hazardous organic solvents from the synthesis of related heterocyclic compounds. rsc.org Research into similar solvent-free approaches for this compound is a logical next step.
| Synthetic Approach | Potential Advantages for this compound | Relevant Research on Related Compounds |
| Deep Eutectic Solvents (DESs) | Green, recyclable, can act as both solvent and catalyst. | Synthesis of 3,5-disubstituted oxazolidinones. researchgate.net |
| One-Pot Synthesis | Reduced waste, increased efficiency, simplified procedure. | Chiral magnesium phosphate catalyzed synthesis of 1,3-oxazolidines. organic-chemistry.org |
| Solvent-Free Synthesis | Elimination of hazardous solvents, reduced environmental impact. | Solvent-free incorporation of CO2 into 2-oxazolidinones. nih.govrsc.org |
Exploration of New Catalytic Systems for Enhanced Selectivity
Achieving high selectivity, particularly stereoselectivity, is a critical challenge in organic synthesis. For this compound, which has two chiral centers, the development of catalysts that can control the formation of specific stereoisomers is of paramount importance.
Organocatalysis represents a significant area of growth. Chiral organocatalysts, which are small organic molecules, offer a metal-free alternative to traditional catalysts. For example, quinine-derived bifunctional squaramide catalysts have been shown to be effective in the asymmetric synthesis of 2,5-disubstituted oxazolidines. researchgate.net The development of similar organocatalytic systems for the synthesis of this compound could provide a powerful tool for accessing enantiomerically pure forms of the compound.
Metal-catalyzed reactions also continue to evolve. Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives has been successfully used for the stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines, yielding products with high diastereoselectivity. organic-chemistry.orgnih.gov Further research into palladium and other transition metal catalysts, such as those based on rhodium or nickel, could lead to even more efficient and selective syntheses of this compound. acs.org
The exploration of chiral Lewis acid catalysts is another promising direction. Chiral N,N'-dioxide/metal complexes have been used to control the stereoselectivity in the photochemical synthesis of α-oxazolidinones. chinesechemsoc.org Adapting such catalytic systems to the synthesis of this compound could open up new avenues for asymmetric synthesis.
| Catalytic System | Key Features and Potential Benefits | Example from Related Oxazolidine (B1195125) Chemistry |
| Organocatalysis | Metal-free, environmentally benign, high stereoselectivity. | Quinine-derived squaramide catalysts for 2,5-disubstituted oxazolidines. researchgate.net |
| Metal Catalysis | High efficiency, good to excellent diastereoselectivity. | Palladium-catalyzed carboamination for 2,4- and 2,5-disubstituted 1,3-oxazolidines. organic-chemistry.orgnih.gov |
| Chiral Lewis Acid Catalysis | Control over stereochemistry in photochemical reactions. | Chiral N,N'-dioxide/metal complexes for α-oxazolidinones. chinesechemsoc.org |
Advanced Characterization Techniques for In Situ Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The use of advanced characterization techniques for in situ monitoring of the formation of this compound is an emerging trend that promises to provide valuable insights.
For example, the formation of the oxazolidine ring could be monitored by observing the disappearance of the aldehyde and amine signals and the appearance of the characteristic signals of the oxazolidine ring protons and carbons in the NMR spectrum. Similarly, in situ FTIR could track the changes in the vibrational frequencies associated with the functional groups involved in the reaction.
Computational Design of Oxazolidine-Based Materials
Computational chemistry is becoming an indispensable tool in modern chemical research. The use of computational methods for the design of novel materials based on the this compound scaffold is a rapidly growing field.
Density Functional Theory (DFT) calculations can be used to predict the structural and electronic properties of this compound and its derivatives. uobaghdad.edu.iqrsc.org These calculations can provide insights into the molecule's reactivity, stability, and potential interactions with other molecules. For instance, DFT has been used to study the properties of oxazolidine derivatives as corrosion inhibitors, correlating their electronic properties with their inhibitory effects. electrochemsci.orgresearchgate.net Such studies can guide the design of new oxazolidine-based materials with tailored properties.
Molecular modeling and simulation can be used to study the behavior of this compound in different environments and to design new materials with specific functionalities. researchgate.netnih.gov For example, molecular dynamics simulations can be used to study the adsorption of oxazolidine derivatives on metal surfaces, which is crucial for their application as corrosion inhibitors. rsc.org These simulations can also be used to predict the properties of polymers derived from this compound.
The application of machine learning (ML) in materials science is an exciting new frontier. researchgate.netschrodinger.commdpi.com ML algorithms can be trained on existing experimental and computational data to predict the properties of new, untested materials. This approach can significantly accelerate the discovery and design of novel oxazolidine-based materials for a wide range of applications.
| Computational Method | Application in Oxazolidine Research | Potential for this compound |
| Density Functional Theory (DFT) | Prediction of structural and electronic properties, study of reaction mechanisms. uobaghdad.edu.iqrsc.org | Guiding the design of derivatives with specific electronic properties for applications like corrosion inhibition. |
| Molecular Modeling and Simulation | Studying molecular interactions and predicting material properties. researchgate.netnih.gov | Designing polymers with desired physical and chemical properties, understanding adsorption behavior. |
| Machine Learning (ML) | Accelerating the discovery of new materials with desired properties. researchgate.netschrodinger.commdpi.com | High-throughput screening of virtual libraries of this compound derivatives for specific applications. |
Expanding Applications in Green Chemistry and Sustainable Technologies
The unique chemical structure of this compound makes it a promising candidate for various applications in green chemistry and sustainable technologies.
One area of significant potential is in the development of corrosion inhibitors . Oxazolidine derivatives have been shown to be effective corrosion inhibitors for steel in acidic environments. electrochemsci.orgresearchgate.net Their effectiveness is attributed to the presence of heteroatoms (nitrogen and oxygen) and their ability to adsorb onto the metal surface. uobaghdad.edu.iq Further research into this compound and its derivatives could lead to the development of new, environmentally friendly corrosion inhibitors.
Another exciting application is in the creation of biodegradable polymers . While poly(2-oxazoline)s are not inherently biodegradable, they can be degraded under certain oxidative conditions. nih.govresearchgate.net Furthermore, they can be incorporated into block copolymers with biodegradable segments, such as polyphosphoesters, to create new materials with tailored degradation profiles. utwente.nl The this compound ring could potentially be opened to form a polymer, and its biodegradability would be a key area of investigation for applications in medicine and environmentally friendly plastics.
The ability of some heterocyclic compounds to capture carbon dioxide (CO2) is another area of interest. While direct evidence for this compound is lacking, the reversible capture of CO2 by other oxazolidine-based systems has been demonstrated. nih.gov This suggests that this compound could be explored as a platform for developing new materials for CO2 capture and utilization.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-diethyl-1,3-oxazolidine and its derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions between aldehydes and amines. For example, 3-hydroxyethyl-1,3-oxazolidine is synthesized via addition-condensation of formaldehyde and diethanolamine, followed by vacuum distillation for purification . Oxazolidine analogs (e.g., 3-methyl-2,2-diphenyl derivatives) are prepared by reacting dichlorodiphenylmethane with amines like 2-(methylamino)ethanol using silver oxide as a catalyst, achieving yields of 42–55% after recrystallization .
Q. How are oxazolidine derivatives characterized structurally in research settings?
- Methodological Answer : Structural confirmation employs FT-IR for functional group identification (e.g., C-O-C stretching in oxazolidine rings) and ^13C NMR to verify ring formation . ^1H NMR is critical for stereochemical analysis; for instance, aromatic protons in 3-tert-butyl-2,2-diphenyl-1,3-oxazolidine appear at δ 7.59 ppm, while tert-butyl groups resonate at δ 0.92 ppm . Gas chromatography (GC) ensures purity post-distillation .
Advanced Research Questions
Q. How can stereocontrolled synthesis of iminosugar C-glycosides be achieved using oxazolidine precursors?
- Methodological Answer : 2-Tributylstannyl-1,3-oxazolidine derived from (S)-vinylglycinol enables stereoselective synthesis of NH- or NMe-iminosugars. The methodology leverages the oxazolidine ring’s rigidity to control stereochemistry, with yields exceeding 70% for specific configurations. Using (R)-vinylglycinol derivatives could further expand access to enantiomeric L-series iminosugars .
Q. What strategies optimize reaction yields in oxazolidine synthesis, and how are conflicting data resolved?
- Methodological Answer : Catalyst selection (e.g., silver oxide vs. silver acetate) and solvent polarity significantly impact yields. For example, silver oxide in acetonitrile improves reactivity for 3-methyl-2,2-diphenyl-1,3-oxazolidine synthesis (42% yield) . Conflicting data on product stability (e.g., failed isolation of 2,2-diphenyl-1,3-oxazolidine ) may arise from steric hindrance, necessitating alternative precursors or low-temperature characterization.
Q. How do oxazolidine derivatives function in crosslinking applications, and what methodological considerations are critical?
- Methodological Answer : Derivatives like 3-hydroxyethyl-1,3-oxazolidine act as latent curing agents in polyurethanes, reducing bubble formation during curing. Optimal crosslinking requires precise concentration (5–10 wt%), with elongation improvements exceeding 10-fold compared to uncured systems . Differential scanning calorimetry (DSC) and rheological analysis are essential to monitor curing kinetics and network formation.
Q. What are the safety and handling protocols for nitroso-containing oxazolidines in drug discovery?
- Methodological Answer : Nitroso derivatives (e.g., 2,2,5-trimethyl-3-nitroso-1,3-oxazolidine) require rigorous safety assessments due to carcinogenic potential . Handling mandates PPE (gloves, goggles), fume hoods, and adherence to the Carcinogenic Potency Categorization Approach (CPCA) for acceptable intakes. Stability studies under varying pH and temperature conditions are critical to prevent decomposition into genotoxic nitrosamines .
Q. How are oxazolidine-based protective groups utilized in peptide synthesis, and what are their cleavage mechanisms?
- Methodological Answer : Transient protective groups like 2,2-dimethyl-4-alkyl-2-sila-5-oxo-1,3-oxazolidine shield histidine residues during solid-phase peptide synthesis. Cleavage with methanol (stirring for 24h) or TMSOK in THF (60–75°C) regenerates the amino acid without side reactions, preserving peptide integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
